N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
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Overview
Description
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The next step involves the methylation of the phthalazinone core to introduce the 3-methyl group.
Attachment of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties could be explored for drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core is known to inhibit certain enzymes, potentially leading to therapeutic effects. The sulfonamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A phthalazinone derivative used as a PARP inhibitor in cancer therapy.
(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: A related compound with similar structural features.
Uniqueness
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other phthalazinone derivatives.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-17(23(3,21)22)9-13(19)15-8-12-10-6-4-5-7-11(10)14(20)18(2)16-12/h4-7H,8-9H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPSELGXUZBUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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